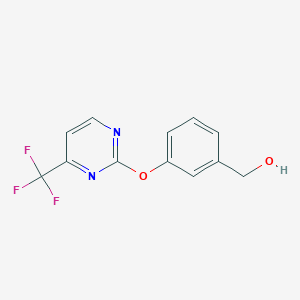

(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol

Descripción general

Descripción

(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol is a chemical compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a phenylmethanol moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that pyrimidine derivatives, including those with trifluoromethyl groups, exhibit significant anticancer properties. For instance, compounds structurally similar to (3-((4-(trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol have been studied for their ability to inhibit specific kinases involved in cancer progression. A notable study demonstrated that the introduction of trifluoromethyl groups enhances the potency of these compounds against various cancer cell lines by improving their binding affinity to target proteins .

1.2 Inhibition of Protein Kinases

The compound has been explored as a potential inhibitor of protein kinases, which are crucial in regulating cellular functions and are often implicated in cancer and other diseases. The presence of the trifluoromethyl group is thought to increase the lipophilicity and metabolic stability of the molecule, making it a promising candidate for further development in kinase inhibition therapies .

1.3 Antimicrobial Properties

Pyrimidine derivatives have also shown antimicrobial activity. Research indicates that this compound may possess properties that inhibit bacterial growth, making it a candidate for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Material Science Applications

2.1 Polymer Chemistry

In material science, compounds like this compound can serve as monomers or additives in polymer synthesis. Their unique structural features can enhance the thermal stability and mechanical properties of polymers. Studies have shown that incorporating such pyrimidine derivatives into polymer matrices can improve their resistance to degradation under environmental stressors .

2.2 Organic Electronics

The electronic properties of this compound make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethyl group contributes to increased electron affinity, enhancing charge transport properties within organic materials .

Case Studies and Experimental Findings

Mecanismo De Acción

The mechanism of action of (3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, compounds containing the pyrimidine moiety have been shown to inhibit the expression of pro-inflammatory cytokines, which can prevent inflammation . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparación Con Compuestos Similares

Similar Compounds

Pyrimidine Derivatives: Compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate.

Trifluoromethyl Compounds: Other trifluoromethyl-containing drugs approved by the FDA include fluoxetine and alpelisib.

Uniqueness

(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol stands out due to its unique combination of a trifluoromethyl group and a pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a versatile compound in various fields of research and development.

Actividad Biológica

(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol, also known as compound CID 51063944, is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: CHFNO. Its structure includes a trifluoromethyl group attached to a pyrimidine ring, which is linked to a phenolic moiety via an ether bond. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines:

- MCF-7 (breast cancer) : The IC value was reported at 8.47 ± 0.18 µM after 48 hours of treatment.

- HeLa (cervical cancer) : The IC was found to be 9.22 ± 0.17 µM after similar treatment durations.

These results indicate that the compound effectively reduces cell viability in cancerous cells while showing minimal toxicity towards non-cancerous cells such as NIH-3T3 (IC = 89.8 ± 1.9 µM), suggesting a favorable safety profile for further development .

The mechanism through which this compound exerts its anticancer effects includes:

- Inhibition of Cell Proliferation : The compound was shown to inhibit cell cycle progression in treated cells, particularly affecting the G1 phase.

- Induction of Apoptosis : Flow cytometry analyses indicated an increase in sub-G1 populations, indicative of apoptotic cell death.

- Targeting Matrix Metalloproteinases : Computational docking studies suggest that the compound may interact with matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis .

Table 1: Anticancer Activity of this compound

| Cell Line | IC (µM) | Viable Cells (%) at 5 µM | Viable Cells (%) at 10 µM | Viable Cells (%) at 20 µM |

|---|---|---|---|---|

| MCF-7 | 8.47 ± 0.18 | 58.48 | 45.22 | 21.24 |

| HeLa | 9.22 ± 0.17 | 62.67 | 46.77 | 29.33 |

| NIH-3T3 | 89.8 ± 1.9 | Not Applicable | Not Applicable | Not Applicable |

Case Studies

A notable case study involved the application of this compound in vivo using the chick chorioallantoic membrane (CAM) assay, which demonstrated its ability to inhibit angiogenesis in tumor tissues effectively . This finding supports its potential use as an anticancer therapeutic agent.

Propiedades

IUPAC Name |

[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-4-5-16-11(17-10)19-9-3-1-2-8(6-9)7-18/h1-6,18H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYRGYPBOPGZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CC(=N2)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.